molecular formula C11H14F3NO B1362155 N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine CAS No. 1001541-07-6

N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine

Cat. No.: B1362155
CAS No.: 1001541-07-6
M. Wt: 233.23 g/mol
InChI Key: UYYALXLYWVCFOT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine is a synthetic amine compound of significant interest in medicinal chemistry and neuroscience research. Its structure, which features a phenoxyethylamine backbone substituted with a trifluoromethyl group and a tertiary dimethylamine, is strategically designed to influence key physicochemical properties. The incorporation of the trifluoromethyl (-CF 3 ) group is a well-established strategy in modern drug design, as it can profoundly enhance a molecule's metabolic stability, membrane permeability, and overall lipophilicity, which are critical parameters for optimizing pharmacokinetic profiles . Compounds with similar structural motifs, particularly the N,N-dialkylphenoxyethylamine scaffold, have demonstrated notable biological activity in scientific studies. Research on analogous molecules has shown potent and specific activity in the central nervous system. For instance, closely related compounds have been identified as effective inhibitors of serotonin (5-hydroxytryptamine) reuptake in serotonergic neurons within the brain . This mechanism is a fundamental target for investigating mood and behavioral disorders. Furthermore, such compounds have been shown to prevent the depletion of brain serotonin by other agents, indicating a long-duration of action and a specific interaction with key neurological pathways . This makes this compound a highly valuable chemical tool for researchers studying the serotonergic system and for developing new therapeutic agents for neurological conditions. Beyond neuroscience, the trifluoromethyl group is a prominent feature in New Chemical Entities (NCEs) across a wide spectrum of therapeutic areas, including metabolic disorders, oncology, and infectious diseases . This reagent serves as a versatile building block for the synthesis and discovery of novel bioactive molecules. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c1-15(2)6-7-16-10-5-3-4-9(8-10)11(12,13)14/h3-5,8H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYALXLYWVCFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358339
Record name N,N-Dimethyl-2-[3-(trifluoromethyl)phenoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001541-07-6
Record name N,N-Dimethyl-2-[3-(trifluoromethyl)phenoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine typically involves the reaction of 3-(trifluoromethyl)phenol with N,N-dimethylethanolamine under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate, and the process may involve heating the reactants to facilitate the formation of the desired product. The reaction can be represented as follows:

3-(trifluoromethyl)phenol+N,N-dimethylethanolamineK2CO3This compound\text{3-(trifluoromethyl)phenol} + \text{N,N-dimethylethanolamine} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} 3-(trifluoromethyl)phenol+N,N-dimethylethanolamineK2​CO3​​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

    Substitution: The trifluoromethyl group or other substituents on the phenoxy ring can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while substitution reactions can produce a variety of substituted ethanamine derivatives.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds containing the trifluoromethylphenoxy group:

1. Cinacalcet Synthesis

  • Improved Preparation: A primary application lies in the preparation of cinacalcet, a drug used to treat hyperparathyroidism . The described process involves reacting (R)-l-(naphthalen-l-yl)ethanamine with 3-(3-(trifluoromethyl)phenyl) propanal in a suitable solvent with a metal catalyst as a reducing agent under hydrogen pressure to obtain cinacalcet .
  • Salts: Cinacalcet can be converted into pharmaceutically acceptable salts like hydrochloride, hydrobromide, oxalate, maleate, fumarate, besylate, tosylate, or tartrate salts .

2. Pharmaceutical Applications

  • Lysosomal Phospholipase A2 (LPLA2) Inhibition: N-(1-methyl-2-(3-[trifluoromethyl]-phenyl)ethyl)amino ethanol benzoate ester, also known as Benfluorex, contains a trifluoromethylphenyl group and is related to the inhibition of LPLA2 .
  • Fluoxetine Derivatives: Trifluoromethyl groups are used in the synthesis of fluoxetine derivatives .

3. Cosmetic Applications

  • Skin Care: While not directly mentioning N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine, the search results mention that oil extracts with antiseptic, skin-soothing, and anti-inflammatory properties can be used in cosmetic formulations for various skin conditions .

4. Other potential applications

  • Coatings: Trifluoromethyl groups are used in coatings .
  • Solvents: Suitable solvents for reactions involving trifluoromethylphenyl compounds include hydrocarbons, halogenated solvents, nitriles, amides, alcohols, ketones, and esters . Examples are toluene, xylene, ethyl benzene dimethyl formamide, dimethyl acetamide, methylene dichloride, acetonitrile, C1-C4 straight chain or branched alcohols, acetone, methyl isobutyl ketone, methyl ethyl ketone, ethyl acetate, isopropyl acetate, butyl acetate, and the likes .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can influence its biological activity and efficacy.

Comparison with Similar Compounds

Core Structural Variations

The compound’s structural analogs differ in substituents on the phenyl ring, alkyl chain length, and amine group modifications. Key examples include:

Compound Name Substituents on Phenyl Ring Amine Group Molecular Formula Key Properties/Activity Evidence Source
N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine 3-CF₃ N,N-dimethyl C₁₁H₁₄F₃NO High lipophilicity (CF₃ group)
N,N-Dimethyl-2-phenoxyethanamine None N,N-dimethyl C₁₀H₁₅NO Baseline phenoxyethylamine scaffold
N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine 3,4,5-F₃ N,N-dimethyl C₁₀H₁₂F₃NO Increased polarity (multiple F)
N-Ethyl-2-(3-methylphenoxy)ethanamine HCl 3-CH₃ N-ethyl C₁₁H₁₈ClNO Altered pharmacokinetics (ethyl)
2-[3-(Trifluoromethyl)phenoxy]ethanamine HCl 3-CF₃ Primary amine C₉H₁₁ClF₃NO Reduced basicity (no dimethyl)

Pharmacological Activity

  • σ-Receptor Affinity: Compounds with trifluoromethoxy (-OCF₃) or trifluoromethyl (-CF₃) groups, such as those in (Ki values for σ1/σ2 receptors), demonstrate high binding affinity. The trifluoromethyl group in the target compound likely enhances σ-receptor interaction compared to non-fluorinated analogs .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs (e.g., N,N-Dimethyl-2-phenoxyethanamine, logP ~1.5 vs. ~2.5 for trifluoromethyl derivatives) .
  • Solubility: Primary amines (e.g., 2-[3-(trifluoromethyl)phenoxy]ethanamine HCl) exhibit higher aqueous solubility due to protonation, whereas dimethylated analogs may require formulation adjustments .

Biological Activity

N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety. Its chemical structure can be represented as follows:

  • Chemical Formula : C12H14F3NO
  • Molecular Weight : 251.24 g/mol
  • CAS Number : 1001541-07-6

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially impacting their biological activity.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its activity is hypothesized to stem from:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmission and cellular signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes involved in lipid metabolism or other biochemical processes.

In Vitro Studies

In vitro studies have demonstrated the compound's potential efficacy against various cell lines. For instance, it was tested against human cancer cell lines, revealing cytotoxic effects that suggest its role as a potential anticancer agent.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.63Induction of apoptosis via caspase activation
U-937 (Monocytic)10.38Cell cycle arrest and apoptosis

These findings indicate that this compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle disruption.

Case Studies

  • Anticancer Activity : A study reported that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin. Flow cytometry analysis indicated that the compound triggers apoptosis by increasing caspase 3/7 activity.
  • Neurotransmitter Interaction : Other studies have suggested that this compound might modulate neurotransmitter systems, potentially acting on serotonin or dopamine receptors. This could have implications for its use in treating mood disorders or neurodegenerative diseases.

Toxicity and Safety Profile

The safety profile of this compound has been assessed in various preclinical models. Preliminary toxicity studies indicate that while the compound exhibits potent biological activity, it also presents challenges regarding selectivity and off-target effects.

Toxicological Data Summary

Parameter Value
LD50 (mg/kg in mice)>2000
MutagenicityNegative in Ames test
Reproductive ToxicityNo observed effects

These results suggest that while the compound has therapeutic potential, further studies are necessary to fully elucidate its safety profile.

Q & A

Basic: What are the recommended synthetic routes for N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine, and how are intermediates characterized?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 3-(trifluoromethyl)phenol with a chloroethylamine derivative (e.g., 2-(N,N-dimethylamino)ethyl chloride hydrochloride) under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound . Characterization of intermediates and final products is performed using:

  • ¹H NMR to confirm structural integrity (e.g., integration ratios for methyl groups and aromatic protons).
  • LCMS for molecular weight verification and purity assessment.
  • Melting point determination to validate crystallinity (e.g., melting ranges of 183–253°C observed in related trifluoromethylphenoxy compounds) .

Basic: What analytical techniques are critical for validating the purity and identity of this compound?

Answer:

  • High-resolution LCMS : To confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities.
  • ¹H/¹³C NMR spectroscopy : For structural elucidation, particularly distinguishing trifluoromethyl (-CF₃) signals (~δ 110–120 ppm in ¹³C NMR) and dimethylamino (-N(CH₃)₂) protons (~δ 2.2–2.5 ppm in ¹H NMR).
  • Elemental analysis : To verify stoichiometric ratios of C, H, N, and F .

Advanced: How can researchers optimize sigma receptor binding affinity in analogs of this compound?

Answer:

  • Radioligand binding assays : Use 5 nM ³H-pentazocine for σ1 and 3 nM [³H]DTG (with 300 nM (+)-pentazocine to block σ1) for σ2 receptors. Calculate Ki values via the Cheng-Prusoff equation to compare affinity across analogs .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenoxy ring to enhance lipophilicity and receptor interaction. Piperidine or ethylamine side chains may improve σ2 selectivity .

Advanced: How should discrepancies in receptor binding data between studies be resolved?

Answer:

  • Assay standardization : Ensure consistent buffer conditions (e.g., pH 7.4 Tris-HCl), temperature (25°C), and protein concentration.
  • Control for nonspecific binding : Use 10 µM haloperidol to validate specificity .
  • Receptor subtype cross-talk : Confirm selectivity using knockout cell lines or subtype-specific antagonists.

Advanced: What in vivo models are suitable for evaluating the anticonvulsant potential of this compound?

Answer:

  • Swiss Webster mice : Pre-treat with the compound (e.g., 15–60 mg/kg i.p.), followed by a convulsive agent (e.g., 60 mg/kg carbamazepine). Monitor for 30 minutes for loss of righting reflex or limb clonus. Compare latency and incidence rates between treated and control groups .
  • Dose-response studies : Establish ED₅₀ values using probit analysis to quantify efficacy .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure.
  • Waste disposal : Segregate halogenated waste and transfer to certified hazardous waste facilities.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Advanced: How can impurity profiles be rigorously characterized for pharmaceutical intermediates?

Answer:

  • HPLC with UV/ELS detection : Use pharmaceutical secondary standards (e.g., Orphenadrine-related compounds) to identify byproducts like N-methyl or chloroethyl derivatives .
  • Mass spectral libraries : Cross-reference with databases (e.g., NIST Chemistry WebBook) to confirm impurities such as N-oxide metabolites or dealkylated analogs .

Advanced: How do structural modifications influence pharmacological activity in related compounds?

Answer:

  • Trifluoromethyl vs. methoxy groups : -CF₃ enhances metabolic stability and σ1 receptor affinity (Ki < 10 nM) compared to -OCH₃, which may reduce lipophilicity .
  • Side chain variations : Dimethylamino groups improve blood-brain barrier penetration, while piperazine substitutions (e.g., in ZZW-115) enhance NUPR1 inhibitory activity in cancer models .

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